molecular formula C21H23NO5S3 B2578026 4-ethoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide CAS No. 896344-63-1

4-ethoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide

Cat. No.: B2578026
CAS No.: 896344-63-1
M. Wt: 465.6
InChI Key: JTIIMYBSCRGTDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide is a synthetic organic compound of significant interest in pharmaceutical and biochemical research. Its structure incorporates multiple pharmacophores, including a sulfonamide group, a thiophene ring, and a 4-ethoxybenzene moiety, which are commonly found in molecules with diverse biological activities. Sulfonamides are a privileged scaffold in drug discovery, known for their ability to inhibit enzymes like carbonic anhydrases and serve as antibacterial agents . The thiophene heterocycle is a common feature in many bioactive molecules and approved drugs, contributing to favorable pharmacokinetic properties and enabling interactions with various biological targets . This specific molecular architecture suggests potential application as a key intermediate in the synthesis of more complex active compounds or as a candidate for high-throughput screening in drug discovery programs. Researchers may investigate its mechanism of action as a potential enzyme inhibitor, given the established role of sulfonamides in forming strong hydrogen-bonding interactions with enzyme active sites . Its structural features also make it a valuable candidate for foundational studies in structure-activity relationships (SAR), quantitative structure-activity relationship (QSAR) modeling, and the development of novel antioxidants or antimicrobial agents . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

4-ethoxy-N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S3/c1-3-27-17-8-12-19(13-9-17)30(25,26)22-15-21(20-5-4-14-28-20)29(23,24)18-10-6-16(2)7-11-18/h4-14,21-22H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIIMYBSCRGTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the ethoxy group: The ethoxy group can be introduced via an etherification reaction using an appropriate ethylating agent.

    Attachment of the tosylethyl group: This step involves the reaction of the intermediate with tosyl chloride and a suitable base to form the tosylethyl derivative.

    Incorporation of the thiophene ring:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential use as an antimicrobial agent or in drug development.

    Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide would depend on its specific application. In the context of antimicrobial activity, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Sulfonamide-thiophene hybrids are widely studied due to their bioactivity. Below is a comparative analysis of structurally related compounds:

Compound Name Key Structural Features Biological Activity (Cell Line/Model) Potency (GI₅₀/IC₅₀) Reference
4-Ethoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide Ethoxy, tosyl, thiophene, benzenesulfonamide Anticancer (hypothesized) Pending N/A
(Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (59) Thiophene, sulfonamide, thiazole Anticancer (MCF7 breast cancer) ~1–10 µM
4-Methyl-N-((3-propionyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzenesulfonamide Tetrahydrobenzothiophene, methyl sulfonamide Anticancer (Liver cancer in vivo) Significant tumor suppression
[Z]-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (32) Benzothiophene, trimethoxyphenyl, acrylonitrile Anticancer (60-cell line panel) GI₅₀ < 10 nM

Key Findings

Bioactivity Trends: Thiophene-containing sulfonamides (e.g., compound 59) exhibit moderate anticancer activity (IC₅₀ ~1–10 µM) against MCF7 cells, attributed to sulfonamide-mediated enzyme inhibition (e.g., carbonic anhydrase) and thiophene’s π-stacking interactions . Tosyl groups (as in the target compound) introduce steric bulk, which may hinder binding compared to smaller substituents (e.g., acrylonitrile in compound 32), explaining the latter’s superior potency (GI₅₀ < 10 nM) .

Synthetic Pathways: The target compound’s synthesis likely involves Friedel-Crafts acylation (for tosyl introduction) and nucleophilic substitution (for ethoxy attachment), similar to methods described for hydrazinecarbothioamides . In contrast, benzothiophene derivatives (e.g., compound 32) are synthesized via Knoevenagel condensation, emphasizing the role of reaction conditions in tailoring bioactivity .

Spectroscopic Differentiation :

  • IR spectra of sulfonamide-thiophene hybrids show characteristic ν(C=S) at 1243–1258 cm⁻¹ and ν(NH) at 3150–3319 cm⁻¹, as seen in hydrazinecarbothioamides .
  • The absence of ν(S–H) (~2500–2600 cm⁻¹) in the target compound confirms the thione tautomeric form, critical for stability and activity .

Biological Activity

4-Ethoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H19NO4S, with a molecular weight of approximately 341.4 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves the reaction of benzenesulfonamide derivatives with thiophene-containing reagents. The synthetic pathway often includes the following steps:

  • Formation of the sulfonamide : Reacting an appropriate amine with a sulfonyl chloride.
  • Alkylation : Introducing the ethoxy and thiophene moieties through alkylation reactions.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of sulfonamides. For instance, compounds similar to this compound have shown significant activity against various bacterial strains.

CompoundActivity (MIC µg/mL)Target Organism
This compound12.5Staphylococcus aureus
Sulfanilamide8.0Escherichia coli
Trimethoprim4.0Klebsiella pneumoniae

Anti-inflammatory Activity

Research indicates that sulfonamides can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies have demonstrated that this compound can reduce prostaglandin synthesis, thereby exhibiting anti-inflammatory effects.

Case Studies

  • In Vivo Study on Inflammation : A study involving animal models showed that administration of this compound resulted in a significant reduction in paw edema compared to control groups.
    • Method : The compound was administered intraperitoneally.
    • Results : A reduction in edema by up to 45% was observed at a dosage of 20 mg/kg.
  • Cytotoxicity Assay : The compound was tested against various cancer cell lines (e.g., HeLa and MCF-7). The results indicated that it has cytotoxic effects with IC50 values ranging from 15 to 25 µM.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism or inflammatory processes.
  • Interaction with Cellular Targets : Binding to specific receptors or proteins within cells can lead to altered signaling pathways, contributing to its therapeutic effects.

Q & A

Q. What are the key synthetic routes for 4-ethoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions starting with thiophene derivatives. Common steps include sulfonation, alkylation, and nucleophilic substitution. For example, thiophene-2-carbaldehyde may react with sulfanilamide derivatives under basic conditions to form intermediates, followed by ethoxy group introduction via nucleophilic substitution. Purification is achieved through recrystallization or column chromatography .

Q. Which functional groups are critical for the compound’s reactivity?

The sulfonamide group (-SO₂NH-) enables hydrogen bonding with biological targets, while the ethoxy (-OCH₂CH₃) and tosyl (-SO₂C₆H₄CH₃) groups influence solubility and electrophilicity. The thiophene ring participates in π-π stacking and oxidation reactions .

Q. What purification methods are recommended for isolating this compound?

Recrystallization using ethanol or acetone is standard for removing unreacted precursors. For complex mixtures, silica gel chromatography with dichloromethane/methanol gradients improves purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) validates purity >95% .

Q. Which spectroscopic techniques confirm its structural integrity?

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, sulfonamide NH at δ 8.1 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 453.2).
  • FT-IR : Peaks at 1150 cm⁻¹ (S=O stretching) and 1350 cm⁻¹ (C-N stretching) validate functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in sulfonamide coupling?

Controlled pH (7–9) and anhydrous solvents (e.g., DMF) minimize side reactions. Catalysts like DMAP or HOBt enhance coupling efficiency. Temperature optimization (60–80°C) balances reaction rate and decomposition risks. Yields >75% are achievable with inert atmospheres (N₂/Ar) .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Validate activity via dose-response curves (IC₅₀/EC₅₀) and orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition). Cross-reference with structural analogs to identify SAR trends .

Q. What computational strategies predict binding modes with enzyme targets?

Molecular docking (AutoDock Vina, Glide) models interactions with active sites (e.g., carbonic anhydrase). MD simulations (GROMACS) assess stability of ligand-protein complexes. QM/MM calculations (Gaussian) refine electronic interactions at binding interfaces .

Q. How does the thiophene ring’s electronic profile influence reactivity?

The electron-rich thiophene undergoes regioselective electrophilic substitution (e.g., bromination at the 5-position). DFT calculations (B3LYP/6-31G*) show HOMO localization on sulfur, facilitating oxidation to sulfoxides with H₂O₂/mCPBA .

Q. What strategies mitigate hydrolytic instability of the sulfonamide group?

Steric shielding via bulky substituents (e.g., 3,5-dimethyl on the benzene ring) reduces water accessibility. Lyophilization or storage in anhydrous DMSO at -20°C extends shelf life. Stability assays (HPLC monitoring at pH 7.4/37°C) quantify degradation rates .

Q. How to design analogs for enhanced blood-brain barrier (BBB) penetration?

Reduce polar surface area (<90 Ų) by replacing ethoxy with halogen substituents (Cl/F). Introduce lipophilic groups (e.g., methylthio) while maintaining molecular weight <450 Da. Predictive models (e.g., BBB Score) guide structural modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.